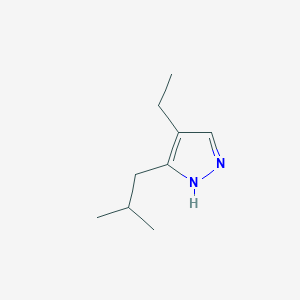

4-Ethyl-5-isobutyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16N2 |

|---|---|

Molecular Weight |

152.24 g/mol |

IUPAC Name |

4-ethyl-5-(2-methylpropyl)-1H-pyrazole |

InChI |

InChI=1S/C9H16N2/c1-4-8-6-10-11-9(8)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,10,11) |

InChI Key |

LHKUTDKSERITCO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NN=C1)CC(C)C |

Origin of Product |

United States |

Physicochemical Data for 4 Ethyl 5 Isobutyl 1h Pyrazole

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Construction

The synthesis of pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, has been a subject of extensive research due to their wide-ranging applications in medicinal and agricultural chemistry. mdpi.comnih.gov The construction of the pyrazole ring can be achieved through various synthetic strategies, broadly categorized into classical and contemporary methods. These approaches often involve the formation of key bonds within the heterocyclic ring from acyclic precursors.

Cyclocondensation Reactions of 1,3-Biselectrophilic Systems with Hydrazine (B178648) Derivatives.mdpi.comorganic-chemistry.org

One of the most fundamental and widely employed methods for pyrazole synthesis is the cyclocondensation reaction between a 1,3-biselectrophilic species and a hydrazine derivative. mdpi.comorganic-chemistry.orgbeilstein-journals.org This method relies on the sequential reaction of the nucleophilic nitrogen atoms of hydrazine with two electrophilic centers positioned at a 1,3-relationship to each other. The versatility of this approach lies in the wide variety of accessible 1,3-biselectrophilic synthons, which allows for the introduction of diverse substituents onto the pyrazole core.

Mechanistic Investigations of the Knorr Pyrazole Synthesis.beilstein-journals.orgmdpi.com

The Knorr pyrazole synthesis, a classic example of the cyclocondensation approach, typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.orgjk-sci.comyoutube.com Mechanistic studies have revealed a more complex reaction pathway than initially presumed. rsc.org The reaction is initiated by the attack of a hydrazine nitrogen atom on one of the carbonyl groups to form a carbinolamine intermediate, which then dehydrates to an imine or hydrazone. jk-sci.comrsc.org Subsequently, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to an intramolecular cyclization. The final step involves the elimination of a water molecule to afford the aromatic pyrazole ring. jk-sci.comyoutube.com

The regioselectivity of the Knorr synthesis, particularly with unsymmetrical 1,3-diketones, is a critical aspect that has been the subject of detailed investigation. rsc.org Factors such as pH, solvent, and the electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can influence which carbonyl group is attacked first, thereby determining the final regioisomeric product distribution. rsc.org Transient flow methodologies have been employed to acquire kinetic data and construct microkinetic models, providing deeper insights into the reaction mechanism, including the observation of autocatalysis and unexpected reaction intermediates. rsc.org

Reactions Involving 1,3-Dicarbonyl Compounds and Related Precursors.mdpi.comorganic-chemistry.orgyoutube.com

The reaction of 1,3-dicarbonyl compounds with hydrazines remains a cornerstone of pyrazole synthesis. mdpi.combeilstein-journals.orgnih.gov This method allows for a straightforward and efficient route to a wide array of substituted pyrazoles. nih.gov The process is often carried out under acidic or neutral conditions and can be facilitated by various catalysts. jk-sci.comgoogle.comgoogle.com For instance, nano-ZnO has been reported as an efficient catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, leading to high yields of the corresponding pyrazole. nih.gov

The scope of this reaction has been expanded through the in situ generation of 1,3-dicarbonyl compounds. beilstein-journals.org One such approach involves the C-acylation of β-ketoesters, catalyzed by samarium(III) chloride, to form the 1,3-diketone intermediate, which then undergoes cyclization with hydrazine. beilstein-journals.org Similarly, 1,3-diketones can be synthesized directly from ketones and acid chlorides and then converted in situ to pyrazoles by the addition of hydrazine. nih.gov This one-pot methodology offers a rapid and general route to previously inaccessible pyrazoles. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine | Catalytic Acid | Pyrazole | jk-sci.com |

| Ketone & Acid Chloride | Hydrazine | In situ diketone formation | Pyrazole | nih.gov |

| N'-benzylidene tolylsulfonohydrazides | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver catalyst | 5-aryl-3-trifluoromethyl pyrazoles | mdpi.commdpi.com |

| Enaminones | Aryl Hydrazines | Acetic acid in ethanol | Regioselective pyrazoles | mdpi.com |

Cyclizations with α,β-Unsaturated Carbonyl Compounds and Enaminones.mdpi.com

α,β-Unsaturated carbonyl compounds serve as versatile 1,3-biselectrophilic precursors for pyrazole synthesis. The reaction with hydrazines typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. beilstein-journals.orgnih.gov This approach is a standard method for the synthesis of pyrazolines, which can then be oxidized to pyrazoles. beilstein-journals.orgnih.gov When the hydrazine derivative contains a good leaving group, such as a tosyl group, elimination occurs directly to yield the aromatic pyrazole. beilstein-journals.orgnih.gov

Enaminones, which are vinylogous amides, also function as effective precursors for pyrazoles. nih.gov The reaction of enaminones with hydrazines involves the initial addition of the hydrazine to the enaminone double bond, followed by the elimination of an amine and subsequent cyclization. nih.govrsc.org This method has been utilized for the synthesis of various substituted pyrazoles, including celecoxib (B62257) and its analogs, with high regioselectivity and yields. mdpi.com Iodine has been shown to catalyze a cascade reaction between enaminones, hydrazines, and DMSO to provide 1,4-disubstituted pyrazoles. organic-chemistry.org

| Precursor | Reagent | Key Intermediate | Product | Reference |

| α,β-Unsaturated Carbonyl | Hydrazine | Pyrazoline | Pyrazole | beilstein-journals.orgnih.gov |

| Enaminone | Hydrazine | - | Substituted Pyrazole | mdpi.comnih.gov |

| α,β-Unsaturated Ketone | Tosylhydrazine | - | N-functionalized Pyrazole | nih.gov |

[3+2] Cycloaddition Reactions for Pyrazole Framework Assembly.mdpi.comorganic-chemistry.orgbeilstein-journals.orgrsc.org

The [3+2] cycloaddition reaction is a powerful and atom-economical method for constructing the five-membered pyrazole ring. organic-chemistry.org This approach involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). organic-chemistry.org This strategy offers a high degree of control over the regioselectivity of the final product.

Interactions of Diazo Compounds with Alkynes.mdpi.comorganic-chemistry.orggoogle.com

A prominent example of a [3+2] cycloaddition for pyrazole synthesis is the reaction between a diazo compound and an alkyne. nih.govrsc.orgresearchgate.net In this reaction, the diazo compound acts as the 1,3-dipole and the alkyne serves as the dipolarophile. nih.govresearchgate.net The cycloaddition can proceed under thermal conditions, often without the need for a catalyst, particularly when using electron-deficient diazo compounds and activated alkynes. rsc.orgresearchgate.netrsc.org This method is considered a "green" approach as it can be performed under solvent-free conditions and often results in high yields with simple work-up procedures. rsc.orgresearchgate.netrsc.org

The regioselectivity of the cycloaddition is influenced by the electronic nature of the substituents on both the diazo compound and the alkyne. researchgate.net For instance, the reaction of α-diazocarbonyl compounds with electron-deficient alkynes generally proceeds with high regioselectivity. researchgate.net The development of methods for the in situ generation of diazo compounds has further enhanced the utility of this reaction. organic-chemistry.org For example, diazo compounds can be generated from N-tosylhydrazones in the presence of a base. organic-chemistry.org

| Diazo Compound Source | Alkyne | Conditions | Product | Reference |

| Ethyl diazoacetate | Ethyl propiolate | Neat, 80 °C | Diethyl 1H-pyrazole-3,5-dicarboxylate | rsc.org |

| N-tosylhydrazones | Unactivated bromovinyl acetals | Base | 3,5-disubstituted pyrazoles | organic-chemistry.org |

| Sulfoximine diazo compounds | Alkynes with electron-withdrawing groups | - | Pyrazolesulfoximines | nih.govacs.org |

| Diazoacetonitrile (in situ) | Electron-poor alkynes | - | Cyanopyrazoles | researchgate.net |

Reactions of Nitrile Imines with Unsaturated Substrates

The [3+2] cycloaddition reaction of nitrile imines with unsaturated compounds is a powerful and direct method for constructing the pyrazole ring. researchgate.net Nitrile imines, typically generated in situ from hydrazonoyl halides via dehydrohalogenation with a base, are highly reactive 1,3-dipoles. beilstein-journals.org They readily react with various dipolarophiles, including alkenes and alkynes, to form pyrazolines and pyrazoles, respectively. researchgate.netacs.org

For the synthesis of a 4,5-disubstituted pyrazole like this compound, the reaction would involve a nitrile imine and a suitably substituted alkene. The initial product is a pyrazoline, which can then be oxidized to the corresponding aromatic pyrazole. The reaction of nitrile imines with cinnamaldehydes, for instance, has been shown to yield multisubstituted pyrazoles after air oxidation. researchgate.net Similarly, reactions with chalcones produce 5-acyl-pyrazolines, which can be selectively oxidized to either fully substituted or deacylated pyrazoles depending on the reaction conditions. nih.gov

The general approach using an unsaturated substrate is outlined below:

Table 1: Synthesis of Pyrazoles via Nitrile Imine Cycloaddition| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | In situ generation of Nitrile Imine | Hydrazonoyl halide, Base (e.g., Triethylamine) | Nitrile Imine |

| 2 | [3+2] Cycloaddition | Nitrile Imine, Unsaturated Substrate (e.g., Alkene) | Pyrazoline derivative |

This method's versatility allows for the introduction of various substituents onto the pyrazole core, dictated by the structure of the starting hydrazonoyl halide and the unsaturated substrate. The reaction often proceeds with high regioselectivity. beilstein-journals.orgnih.gov

Multicomponent Reaction (MCR) Strategies for Pyrazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like pyrazoles in a single synthetic operation. beilstein-journals.orglongdom.org These strategies avoid the isolation of intermediates, reduce waste, and simplify purification processes. longdom.org The synthesis of pyrazoles via MCRs often involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic species, which can be formed in situ. beilstein-journals.orgnih.gov

A common and highly effective MCR for pyrazole synthesis is the reaction between a 1,3-dicarbonyl compound, a hydrazine, and in some variations, an aldehyde. nih.govrsc.org For instance, a three-component reaction of aldehydes, β-ketoesters, and hydrazines can be catalyzed by ytterbium perfluorooctanoate [Yb(PFO)₃] to produce highly substituted pyrazoles. beilstein-journals.orgnih.gov Similarly, four-component reactions involving aldehydes, malononitrile (B47326), β-ketoesters, and hydrazine hydrate (B1144303) are used to synthesize fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. rsc.orgmdpi.com

To synthesize this compound through an MCR, one could hypothetically use 3-ethyl-6-methyl-2,4-heptanedione as the 1,3-dicarbonyl component, which would react with hydrazine hydrate.

Table 2: Example of a Three-Component Pyrazole Synthesis

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Aldehyde | β-ketoester | Hydrazine | Yb(PFO)₃ beilstein-journals.orgnih.gov | Persubstituted Pyrazole |

| Aldehyde | Malononitrile | Hydrazine Hydrate | Taurine/Water rsc.org | Dihydropyrano[2,3-c]pyrazole |

| Enaminone | Benzaldehyde | Hydrazine-HCl | Ammonium Acetate (B1210297)/Water longdom.org | 1-H-pyrazole derivative |

The modularity of MCRs allows for the creation of diverse libraries of pyrazole derivatives by simply varying the starting components. beilstein-journals.orgnih.gov

Transition-Metal Catalyzed Methodologies in Pyrazole Synthesis

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of pyrazole rings through various C-H functionalization, cross-coupling, and cyclization reactions. nih.govrsc.org These methods often provide high efficiency, regioselectivity, and functional group tolerance under mild conditions. nih.gov

Palladium-Mediated Cyclization and Coupling Processes

Palladium catalysis is widely used for C-N bond formation, a key step in many pyrazole syntheses. organic-chemistry.orgacs.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to couple aryl halides with hydrazine derivatives, followed by an intramolecular cyclization to form the pyrazole ring. acs.org For example, a one-pot synthesis of pyrazoles can be achieved through the Pd-catalyzed coupling of an aryl halide with tert-butyl carbazate, followed by cyclization with a 1,3-dicarbonyl compound in an aqueous micellar medium. acs.org

Another approach involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to yield substituted pyrazoles. organic-chemistry.org Cascade reactions, such as a Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones, also provide an efficient route to pyrazoles under Pd(II)/Cu(I) catalysis. researchgate.net Furthermore, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been developed to access fused bicyclic systems containing a pyrazole-like structure. nih.gov

Table 3: Palladium-Mediated Pyrazole Synthesis Strategies

| Reaction Type | Key Reactants | Catalyst System | Key Features |

|---|---|---|---|

| One-Pot Coupling/Cyclization | Aryl halide, tert-butyl carbazate, 1,3-dicarbonyl | Pd-precatalyst / Aqueous micellar catalysis | Environmentally responsible, mild conditions. acs.org |

| Four-Component Coupling | Terminal alkyne, hydrazine, CO, aryl iodide | Palladium catalyst | Forms polysubstituted pyrazoles. organic-chemistry.org |

| Cascade Sonogashira/Cyclization | N-propargyl sulfonylhydrazone, Aryl iodide | Pd(II)/Cu(I) | Synchronous formation of the pyrazole ring. researchgate.net |

| Aza-Wacker Cyclization | Vinyl cyclopropanecarboxamide | Pd(PPh₃)₂Cl₂ / O₂ | Forms fused aza[3.1.0]bicycles. nih.gov |

Copper-Catalyzed Approaches, Including Oxidative Coupling

Copper catalysis offers a cost-effective and efficient alternative for pyrazole synthesis. acs.org Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates is a notable method for preparing substituted pyrazoles. organic-chemistry.org Copper catalysts are also effective in aerobic oxidative C-H/N-H coupling reactions. For example, the synthesis of pyrazines from ketones and diamines has been achieved through copper-catalyzed aerobic oxidative coupling, a strategy that could be adapted for pyrazole synthesis from suitable precursors. nih.govnih.govresearchgate.net

A copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization. organic-chemistry.org

Titanium-Catalyzed N-N Bond Formation in Pyrazole Synthesis

A novel approach to pyrazole synthesis that avoids potentially hazardous hydrazine reagents involves titanium-catalyzed N-N bond formation. thieme-connect.comnih.gov A multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes allows for the synthesis of multisubstituted pyrazoles. nih.govnih.govacs.org In this method, the N-N bond is formed in the final step through an oxidation-induced coupling on the titanium center. nih.gov

The reaction proceeds through a diazatitanacyclohexadiene intermediate, which is generated from the coupling of an alkyne and a nitrile with a Ti imido complex. thieme-connect.comnih.gov Subsequent two-electron oxidation of this intermediate, for instance with an oxidant like TEMPO, triggers the N-N bond formation and release of the pyrazole product. thieme-connect.comnih.gov This [2+2+1] multicomponent route is highly modular. nih.gov To form this compound, 3-hexyne (B1328910) could be reacted with 3-methylbutanenitrile in the presence of a titanium imido complex and an oxidant.

Table 4: Titanium-Catalyzed Multicomponent Pyrazole Synthesis

| Component 1 | Component 2 | Component 3 | Key Features |

|---|---|---|---|

| Alkyne | Nitrile | Ti imido complex | Avoids hydrazine reagents; forms N-N bond via oxidative coupling. nih.govnih.gov |

Mechanistic studies suggest this N-N coupling occurs via an electrocyclic process, analogous to a Nazarov cyclization. thieme-connect.comnih.gov

Rhodium-Catalyzed Addition-Cyclization Reactions

Rhodium catalysts have enabled the synthesis of highly substituted pyrazoles through the addition-cyclization of hydrazines with alkynes. acs.orgecust.edu.cnorganic-chemistry.orgnih.gov This cascade reaction proceeds under mild conditions and involves the addition of a C-N bond of the hydrazine across the alkyne, followed by an intramolecular dehydration cyclization. acs.orgecust.edu.cn A notable feature of this reaction is the unexpected cleavage of a C-N bond in the hydrazine precursor. ecust.edu.cnorganic-chemistry.org

The reaction tolerates a range of functional groups, although electron-donating substituents on the hydrazine tend to improve yields. organic-chemistry.org The process represents a formal [3+2] cycloaddition and offers a highly atom-efficient route to the pyrazole core. ecust.edu.cn For example, the reaction of N'-phenylacetohydrazide with dimethyl but-2-ynedioate in the presence of a rhodium catalyst like [Cp*RhCl₂]₂ affords a highly functionalized pyrazole. ecust.edu.cnorganic-chemistry.org Additionally, Rh(II)-catalyzed reactions of diazocarbonyl compounds with existing pyrazoles can lead to ring expansion, forming 1,2-dihydropyrimidines, showcasing another facet of rhodium catalysis in heterocycle synthesis. acs.org

Sustainable and Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact and enhance efficiency. benthamdirect.comnih.gov These approaches focus on the use of environmentally benign solvents, renewable energy sources, and catalyst-free or recyclable catalyst systems. nih.govnih.gov

Solvent-free reactions have emerged as a cornerstone of green pyrazole synthesis, offering numerous advantages over traditional solvent-based methods. tandfonline.com By eliminating the need for organic solvents, these reactions reduce waste, minimize environmental pollution, and often lead to shorter reaction times and higher yields. tandfonline.comtandfonline.com

One notable approach involves the condensation of a diketone and a hydrazine in the presence of a catalytic amount of sulfuric acid at room temperature, which affords pyrazole derivatives in high yields without the need for a solvent. rsc.org Another method utilizes tetrabutylammonium (B224687) bromide (TBAB), an organic ionic salt, as a catalyst for the synthesis of pyrazole derivatives at room temperature under solvent-free conditions, with product yields ranging from 75-86%. tandfonline.comtandfonline.com This method is not only environmentally friendly but also cost-effective as the catalyst can be recovered and reused. tandfonline.comtandfonline.com

Multicomponent reactions (MCRs) performed under solvent-free conditions represent another efficient strategy for pyrazole synthesis. ias.ac.in For instance, the one-pot synthesis of pyranopyrazoles has been achieved by reacting aryl hydrazines, β-ketoesters, aromatic aldehydes, and malononitrile under solvent-free microwave irradiation, resulting in excellent yields (92–99%). rsc.org

The following table summarizes various solvent-free methods for the synthesis of pyrazole derivatives:

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Diketone, Hydrazine | Sulfuric acid (catalytic), Room Temperature | Pyrazole derivatives | High | rsc.org |

| Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Tetrabutylammonium bromide (TBAB), Room Temperature | Highly functionalized pyrazoles | 75-86 | tandfonline.comtandfonline.com |

| Benzaldehydes, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Acidic ionic liquid, Solvent-free | Dihydropyrano[2,3-c]pyrazoles | High | ias.ac.in |

| Aryl hydrazine, β-Ketoesters, Aromatic aldehyde, Malononitrile | Zinc triflate (10 mol%), Microwave (80-120 °C) | Pyrano[2,3-c]pyrazoles | 92-99 | rsc.org |

This table showcases a selection of solvent-free synthetic methods for pyrazole derivatives, highlighting the reactants, catalysts, and resulting product yields.

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of pyrazole derivatives by offering a more sustainable and efficient alternative to conventional heating methods. rsc.orgnih.gov This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, lower energy consumption, and improved product yields. nih.govresearchgate.net

A key advantage of MAOS is its compatibility with solvent-free conditions, further enhancing its green credentials. rsc.orgnih.gov For example, a solvent-free, microwave-assisted approach has been developed for the ring-opening reactions of phenyl glycidyl (B131873) ether with various pyrazoles, generating adducts in competitive yields within a minute. nih.gov Similarly, the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles has been achieved in high yields (82–98%) through a microwave-assisted cyclocondensation reaction in ethanol, with reaction times of only 3–5 minutes. rsc.org

Microwave irradiation has also been successfully employed in multicomponent reactions for the synthesis of complex pyrazole derivatives. mdpi.com The one-pot synthesis of pyrano[2,3-c]pyrazoles from aryl hydrazines, β-ketoesters, aromatic aldehydes, and malononitrile under microwave irradiation is a prime example of the efficiency of this method. rsc.org

The table below provides examples of microwave-assisted pyrazole synthesis:

| Reactants | Solvent/Catalyst | Microwave Conditions | Product Type | Yield (%) | Reaction Time | Reference |

| Phenyl glycidyl ether, Pyrazoles | Solvent-free | 120 °C | Substituted azoles | Serviceable | 1 min | nih.gov |

| Carbohydrazide derivatives, 2,4-Pentanedione | Ethanol | 270 W | 1-Aroyl-3,5-dimethyl-1H-pyrazoles | 82-98 | 3-5 min | rsc.org |

| Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic acid | 360 W, 120 °C | Quinolin-2(1H)-one-based pyrazoles | 68-86 | 7-10 min | rsc.org |

| Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde | Solvent-free | 420 W | 4-Arylidenepyrazolone derivatives | 83 | 10 min | mdpi.com |

This table presents a selection of microwave-assisted synthetic protocols for pyrazole derivatives, detailing the reactants, conditions, and outcomes.

Ultrasound-assisted organic synthesis (UAOS) has emerged as a valuable green chemistry tool for the synthesis of pyrazole derivatives. rsc.org This technique utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature "hot spots" within the reaction medium, thereby accelerating chemical reactions. rsc.org UAOS often leads to shorter reaction times, milder reaction conditions, and improved yields compared to conventional methods. nih.gov

A notable application of ultrasound in pyrazole synthesis is in multicomponent reactions. For instance, a simple, catalyst-free, one-pot synthesis of pyrazoles has been developed using aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile/ammonium acetate in water under ultrasound irradiation. nih.gov This method avoids the need for traditional chromatography and purification steps. nih.gov

Furthermore, ultrasound has been used in conjunction with nanocatalysts to synthesize pyranopyrazole derivatives. The use of a LaSrMnO3 nanocatalyst under ultrasound irradiation facilitated the synthesis of pyrano-[2,3-c]pyrazole scaffolds in excellent yields (86–95%) at room temperature within 10 minutes. mdpi.com Similarly, a Mn/ZrO2 catalyst under ultrasound irradiation at 80 °C yielded pyrano[2,3-c]-pyrazoles in 88–98% yield within 10 minutes. mdpi.com

The following table summarizes examples of ultrasound-assisted pyrazole synthesis:

| Reactants | Catalyst/Solvent | Ultrasound Conditions | Product Type | Yield (%) | Reaction Time | Reference |

| Aromatic aldehydes, Hydrazine monohydrate, Ethyl acetoacetate, Malononitrile/Ammonium acetate | Catalyst-free / Water | Not specified | Pyrazoles | Not specified | Not specified | nih.gov |

| Malononitrile, Aromatic aldehydes, 3-Methyl-pyrazolinone | LaSrMnO3 nanocatalyst / Ethanol | Room Temperature | Pyrano-[2,3-c]pyrazole scaffolds | 86-95 | 10 min | mdpi.com |

| Ethyl acetoacetate/Dimethylacetylenedicarboxylate, Malononitrile, Hydrazine hydrate, Aryl aldehydes | Mn/ZrO2 catalyst / Ethanol | 80 °C | Pyrano[2,3-c]-pyrazoles | 88-98 | 10 min | mdpi.com |

This table provides an overview of ultrasound-assisted synthetic methods for pyrazole derivatives, highlighting the reactants, catalysts, and reaction conditions.

Mechanochemical synthesis, which involves inducing chemical reactions through mechanical force (e.g., ball milling), represents a sustainable and often solvent-free approach to preparing pyrazole derivatives. rsc.orgthieme-connect.com This technique can lead to shorter reaction times, improved yields, and avoids the use of bulk solvents, aligning with the principles of green chemistry. thieme-connect.com

A one-pot mechanochemical method for synthesizing 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines has been reported. thieme-connect.com The reaction is carried out in a metal jar with stainless steel balls, where the reactants are vibrated at a high frequency. An oxidant, such as Na2S2O8, is then added, and the process is repeated. This method offers a green alternative to traditional solvent-based syntheses, with a simple work-up procedure. thieme-connect.com While less frequently employed than microwave or ultrasound techniques, mechanochemistry offers distinct advantages in terms of sustainability. rsc.org

Strategic Functionalization and Derivatization of the Pyrazole Ring System

The functionalization of the pyrazole ring is crucial for modulating its physicochemical and biological properties. Strategic introduction of various substituents at specific positions of the pyrazole core allows for the fine-tuning of its activity and applications.

The pyrazole ring exhibits distinct position-specific reactivity, which is fundamental to its regioselective functionalization. chemicalbook.comnih.gov The presence of two adjacent nitrogen atoms influences the electron density distribution within the ring. chemicalbook.comijraset.com

Generally, electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, preferentially occur at the C4 position, which has the highest electron density. chemicalbook.comnih.govpharmaguideline.com Conversely, the C3 and C5 positions are electron-deficient due to the electronegativity of the neighboring nitrogen atoms, making them susceptible to nucleophilic attack. chemicalbook.comnih.gov The N1 nitrogen, being pyrrole-like, can be deprotonated in the presence of a base, while the N2 nitrogen is pyridine-like and basic in nature. chemicalbook.comijraset.com

However, under certain conditions, this reactivity pattern can be altered. For instance, protonation of the pyrazole ring in a strong acid leads to the formation of a pyrazolium (B1228807) cation, which directs electrophilic substitution to the C3 position instead of C4. chemicalbook.com

Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for the direct and regioselective introduction of functional groups onto the pyrazole ring, providing a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org For example, a method for the regioselective C-4 thio- or selenocyanation of pyrazoles has been developed using PhICl2 and NH4SCN/KSeCN. beilstein-journals.org

The regioselectivity of pyrazole synthesis itself is also a critical aspect. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of two regioisomers. mdpi.com However, specific reaction conditions or the use of certain catalysts can favor the formation of one isomer over the other. nih.govmdpi.com For instance, the 1,3-dipolar cycloaddition of diazo compounds with alkynes is a common method for pyrazole synthesis, where the regioselectivity can be controlled by the nature of the substituents on both the diazo compound and the alkyne. nih.gov

The following table summarizes the general reactivity of the pyrazole ring:

| Position | Reactivity | Type of Reaction | Notes | Reference |

| C4 | Electron-rich | Electrophilic substitution | Preferred site for nitration, sulfonation, halogenation. | chemicalbook.comnih.govpharmaguideline.com |

| C3, C5 | Electron-deficient | Nucleophilic attack | Susceptible to attack by nucleophiles. | chemicalbook.comnih.gov |

| N1 | Pyrrole-like | Deprotonation | Can be deprotonated by a base. | chemicalbook.comijraset.com |

| N2 | Pyridine-like | Basic, Nucleophilic | Reacts with electrophiles. | chemicalbook.comijraset.com |

| C3 (in pyrazolium cation) | Electrophilic substitution | Electrophilic attack | Occurs under strong acidic conditions. | chemicalbook.com |

This table outlines the characteristic reactivity of different positions on the pyrazole ring, guiding its functionalization.

Post-Synthetic Modification Strategies for Pyrazole Derivatives

Post-synthetic modification offers a versatile approach to introduce functional groups onto a pre-existing pyrazole core. While N-alkylation and N-arylation of pyrazoles are well-documented, direct C-alkylation, particularly at specific positions, is more challenging.

Recent advancements have explored various catalytic systems to achieve regioselective C-H functionalization of pyrazoles. For instance, palladium-catalyzed C-H arylation has been successfully demonstrated, with reactivity patterns generally favoring the C5 position over C4 and C3. To overcome the inherent reactivity preferences, strategies involving protecting groups have been developed. The use of a removable directing group can "switch" the reactivity of the pyrazole ring, enabling functionalization at otherwise less reactive sites. For example, a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group can be transposed from one nitrogen to another, thereby altering the electronic properties of the pyrazole ring and directing subsequent functionalization to a different carbon atom. mdpi.com

Furthermore, the introduction of phosphorus-containing groups onto the pyrazole ring has been achieved through palladium-catalyzed cross-coupling reactions of halo-pyrazoles with H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides. This method provides a general route to C3-, C4-, and C5-phosphonylated pyrazoles. nih.gov While these methods showcase the potential for post-synthetic modification, the direct and regioselective introduction of two distinct alkyl groups, such as ethyl and isobutyl, at the C4 and C5 positions remains a significant synthetic hurdle.

Methodologies for the Introduction of Ethyl and Isobutyl Substituents: Specific Relevance to this compound

The synthesis of this compound necessitates the regioselective introduction of both an ethyl and a branched isobutyl group onto the pyrazole scaffold. This can theoretically be achieved through the construction of the pyrazole ring from appropriately substituted precursors or by the direct alkylation of a pre-formed pyrazole.

Techniques for Direct Alkylation of Pyrazoles

Direct C-alkylation of the pyrazole ring is less common than N-alkylation due to the lower nucleophilicity of the carbon atoms. However, under specific conditions, it can be achieved. Metalation of the pyrazole ring, followed by quenching with an electrophile, is a potential strategy. For instance, treatment of a pyrazole with a strong base like n-butyllithium can generate a lithiated pyrazole species, which can then react with an alkyl halide. The regioselectivity of this process is highly dependent on the substitution pattern of the starting pyrazole and the reaction conditions. For example, in 1-aryl-3-CF3-1H-pyrazoles, treatment with n-BuLi followed by iodine results in exclusive iodination at the C5 position. nih.gov This indicates that a similar strategy could potentially be employed for the introduction of an alkyl group at C5.

The introduction of an alkyl group at the C4 position can be more challenging. However, methods for the regioselective synthesis of 4-substituted pyrazoles have been reported. For instance, the use of a blocking group at the C5 position can direct electrophilic attack to the C4 position. academie-sciences.frresearchgate.net

A hypothetical two-step post-synthetic modification to achieve this compound could involve:

Selective C5-isobutylation: Starting with a suitable pyrazole precursor, one could aim for a regioselective metalation at the C5 position followed by reaction with an isobutyl halide.

Selective C4-ethylation: The resulting 5-isobutylpyrazole could then be subjected to a second regioselective alkylation at the C4 position with an ethyl halide.

Achieving high regioselectivity in both steps would be critical and likely influenced by the steric and electronic properties of the substituents and the pyrazole ring itself.

Synthesis Strategies for Incorporating Branched Alkyl Groups at Specific Positions

The introduction of a branched alkyl group like isobutyl presents additional steric challenges compared to a linear alkyl group. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole synthesis. chemhelpasap.comresearchgate.netslideshare.net To synthesize this compound via this route, a specifically substituted unsymmetrical 1,3-dicarbonyl precursor would be required, such as a derivative of 3-ethyl-2-isobutyryl-succinic acid. The synthesis of such a precursor is non-trivial.

Alternatively, multicomponent reactions offer a powerful tool for the one-pot synthesis of highly substituted pyrazoles. beilstein-journals.org For example, the reaction of enaminones with hydrazines can lead to the regioselective formation of 1,4,5-substituted pyrazoles. beilstein-journals.org The challenge lies in designing the appropriate starting materials that would incorporate the desired ethyl and isobutyl groups at the correct positions.

A plausible synthetic route starting from simpler materials could involve the preparation of an unsymmetrical β-ketoester, for example, by the acylation of a ketone with an appropriate acid chloride or by the Claisen condensation. A patent describes the preparation of ethyl isobutyrylacetate, a potential building block. google.com This could then be further elaborated to introduce the ethyl group before cyclization with hydrazine.

Investigation of Steric and Electronic Effects Guiding Regioselectivity in Alkylation Reactions

The regioselectivity of both N-alkylation and C-alkylation of pyrazoles is profoundly influenced by steric and electronic factors.

Steric Effects: Bulky substituents on the pyrazole ring or on the incoming alkylating agent can direct the reaction to the less hindered position. mdpi.commdpi.com In the case of N-alkylation of unsymmetrical pyrazoles, the alkyl group preferentially attaches to the nitrogen atom that is sterically more accessible. mdpi.com This principle also applies to C-alkylation. The introduction of a bulky isobutyl group would likely be directed to a less sterically congested position on the pyrazole ring. The relative sizes of the ethyl and isobutyl groups would play a significant role in determining the outcome of a sequential alkylation. It is generally observed that the steric effect of an alkyl group increases with branching. rsc.orgomicsonline.org

Electronic Effects: The electronic properties of the substituents on the pyrazole ring also play a crucial role. Electron-donating groups increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. The position of these groups can direct incoming electrophiles to specific carbon atoms. For instance, in the Knorr synthesis with unsymmetrical 1,3-diketones, the more electrophilic carbonyl carbon is typically attacked first by the hydrazine. organic-chemistry.org

The interplay of these steric and electronic effects is complex and often requires careful optimization of reaction conditions to achieve the desired regioselectivity.

Reaction Mechanisms and Comprehensive Reactivity Studies of Pyrazole Derivatives

Fundamental Reactivity Patterns of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure possesses 6π-electrons, conferring it with aromatic character. chemicalbook.com The chemical behavior of the pyrazole molecule is dictated by the individual properties of its constituent atoms. The nitrogen at position 1 (N1) is pyrrole-like and unreactive, but its proton can be removed by a base. pharmajournal.net The nitrogen at position 2 (N2) is pyridine-like, possessing a lone pair of electrons, making it basic and reactive towards electrophiles. pharmajournal.netpharmaguideline.com This electronic arrangement significantly influences the reactivity of the carbon atoms within the ring.

Due to its π-excessive aromatic nature, the pyrazole ring readily undergoes electrophilic substitution reactions. nih.gov The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions. chemicalbook.com Consequently, the C4 position has the highest electron density, making it the preferred site for electrophilic attack. chemicalbook.compharmaguideline.comresearchgate.net This regioselectivity is a hallmark of pyrazole reactivity. nih.gov Electrophilic attack at C3 or C5 would generate a highly unstable positively charged azomethine intermediate, resulting in a much higher energy transition state compared to attack at C4. rrbdavc.org

However, the reaction conditions can alter this preference. Under strongly acidic conditions, the pyrazole ring is protonated to form a pyrazolium (B1228807) cation. This deactivates the ring towards electrophilic attack, but when substitution does occur, it is directed to the C3 position rather than C4. chemicalbook.compharmajournal.net The introduction of specific electron-donating or electron-withdrawing groups onto the pyrazole ring can also modify its reactivity towards electrophiles.

A variety of electrophilic substitution reactions have been characterized for the pyrazole ring, as summarized in the table below.

| Reaction | Reagents | Electrophile | Position | Product |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C-4 | Pyrazole-4-sulfonic acid |

| Halogenation | Br₂, Cl₂, I₂ | X⁺ | C-4 | 4-Halopyrazole |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C-4 | Pyrazole-4-carbaldehyde |

| Diazonium Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | C-4 | 4-Arylazopyrazole |

| Reimer-Tiemann Reaction | CHCl₃ + NaOH(aq) | :CCl₂ | C-4 | 4-Formylpyrazole (via dichlorocarbene) |

| Mannich Reaction | CH₂O + R₂NH | R₂N-CH₂⁺ | C-4 | 4-(Aminomethyl)pyrazole |

| Data sourced from scribd.com. |

The pyrazole ring is generally considered electron-rich and thus reacts poorly with nucleophiles. However, nucleophilic attacks are favored at the C3 and C5 positions. nih.govmdpi.com These positions are electron-deficient due to the inductive effect of the adjacent electronegative nitrogen atoms. chemicalbook.comresearchgate.net The introduction of strong electron-withdrawing groups on the ring can further facilitate nucleophilic substitution.

While direct nucleophilic substitution on an unsubstituted pyrazole ring is uncommon, deprotonation at C3 can occur in the presence of a very strong base, which can lead to ring-opening reactions. chemicalbook.compharmaguideline.com More specialized reactions have been developed to achieve nucleophilic functionalization. For instance, arylsulfinyl groups can be used to direct a metal-free, regiospecific nucleophilic ortho-allylation of pyrazoles via an interrupted Pummerer/thio-Claisen rearrangement sequence. nih.gov This process involves the formation of an allylsulfonium salt intermediate that rearranges onto the heterocyclic ring. nih.gov

Mechanistic Elucidation of Key Pyrazole-Forming and -Transforming Reactions

The most prevalent method for synthesizing the pyrazole core is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl. nih.govmdpi.com This reaction, known as the Knorr pyrazole synthesis, has been the subject of detailed mechanistic studies to understand its kinetics, intermediates, and the factors influencing its outcome. rsc.org

Kinetic investigations of the Knorr pyrazole synthesis have revealed a more complex mechanism than previously assumed. rsc.org A study using transient flow methods to acquire kinetic data for the reaction between phenylhydrazine (B124118) and 1,3-diketones showed that the reaction does not follow simple first-order kinetics under neutral conditions. rsc.org A subsequent microkinetic model was constructed, providing new insights into the reaction pathway. rsc.org

In contrast, earlier studies on specific substrates, such as the reaction between arylhydrazines and trifluoromethyl-substituted diketones, were found to be first order in both reactants at a pH greater than 1.6. rsc.org Similarly, the synthesis of pyrazolines from chalcones and thiosemicarbazide (B42300) was determined to be a first-order reaction. researchgate.net These findings indicate that the reaction order and kinetics are highly dependent on the specific reactants and conditions. Generally, for the Knorr synthesis under neutral pH, the dehydration of the cyclic intermediate is considered the rate-determining step. rsc.org

The mechanism of pyrazole formation from hydrazines and 1,3-dicarbonyls proceeds through several key intermediates. The reaction is initiated by the nucleophilic attack of the hydrazine onto one of the carbonyl groups, followed by intramolecular cyclization and subsequent dehydration. rsc.org A hydroxylpyrazolidine (or pyrazolin-ol) intermediate has been frequently observed and, in some cases, isolated. rsc.org

Other pyrazole synthesis routes also involve distinct intermediates. For example, the reaction of hydrazines with α,β-unsaturated ketones often yields pyrazoline intermediates, which must then be oxidized to form the aromatic pyrazole ring. mdpi.com The synthesis of pyrazoles from pyrimidine (B1678525) proceeds through an "Addition of Nucleophile, Ring Opening, Ring Closure" (ANRORC) sequence. rrbdavc.org Computational and experimental studies support a stepwise cycloaddition mechanism for the reaction of N-arylhydrazones with nitroolefins, which proceeds via a key pyrazolidine (B1218672) intermediate. organic-chemistry.org As noted earlier, theoretical calculations show that the transition state for electrophilic attack at the C4 position of the pyrazole ring is significantly lower in energy than for attacks at C3 or C5, explaining the observed regioselectivity. rrbdavc.org

Recent detailed kinetic studies have uncovered the role of autocatalysis in the Knorr pyrazole synthesis, a phenomenon where a reaction product acts as a catalyst for the same reaction. rsc.org This finding helps to explain the complex kinetic profiles observed and indicates that previously proposed rate equations may be insufficient to predict regioselectivity for unsymmetrical substrates. rsc.org

Solvent choice also plays a critical role in pyrazole synthesis and reactivity. For the cyclocondensation of arylhydrazines with 1,3-diketones, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can provide better yields and regioselectivity at room temperature compared to commonly used polar protic solvents such as ethanol. nih.govmdpi.com The addition of acid to the solvent can also increase reaction yields by accelerating the final dehydration steps. nih.gov Furthermore, studies utilizing microwave irradiation under solvent-free conditions have demonstrated an effective green chemistry approach, often resulting in better yields and significantly shorter reaction times compared to conventional heating in solvents like methanol. researchgate.net

Reactivity of 4-Ethyl-5-isobutyl-1H-pyrazole in Advanced Organic Transformations

The reactivity of the pyrazole core in "this compound" is dictated by its aromatic character, the presence of two distinct nitrogen atoms, and the electronic and steric influence of its alkyl substituents. The pyrazole ring is a π-excessive heterocycle, which generally favors electrophilic substitution. However, the reactivity is modulated by the positions of the nitrogen atoms, which create electron-deficient and electron-rich sites within the ring.

Study of Reactivity with Electrophiles and Nucleophiles, Considering Alkyl Group Influences

The reactivity of this compound is a balance between the inherent electronic properties of the pyrazole ring and the effects of the alkyl groups at the C4 and C5 positions.

Reactivity with Electrophiles: The pyrazole ring is generally resistant to electrophilic attack compared to pyrrole (B145914) but more reactive than benzene. imperial.ac.uk Electron density calculations show that the C4 position is the most electron-rich and, therefore, the primary site for electrophilic aromatic substitution. imperial.ac.uk In the case of this compound, this position is already occupied by an ethyl group.

Reactivity with Nucleophiles: The pyrazole ring itself is generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups. However, the acidic proton on the N1 "pyrrole-like" nitrogen can be readily removed by a base to form a pyrazolate anion. mdpi.com This anion is a potent nucleophile and can react with a variety of electrophiles, leading to N-functionalized pyrazoles.

The alkylation and acylation of the pyrazole nitrogen are common reactions. The ethyl and isobutyl groups at C4 and C5 exert steric hindrance around the nitrogen atoms, which could potentially slow the rate of N-substitution compared to less hindered pyrazoles. In cases of N-substitution on unsymmetrical pyrazoles, alkyl groups can influence the regioselectivity; however, in this compound, the two nitrogen atoms are equivalent due to tautomerism, leading to a single N-substituted product. semanticscholar.org

Table 1: Predicted Reactivity of this compound with Electrophiles and Nucleophiles

| Reagent Class | Specific Reagent Example | Predicted Reactivity / Product Type | Influence of Alkyl Groups |

| Electrophiles | Nitrating Mixture (HNO₃/H₂SO₄) | Ring nitration is unlikely due to the occupied C4 position. Forced conditions might lead to degradation. | The electron-donating alkyl groups activate the ring, but the C4 position is blocked. |

| Halogens (e.g., Br₂) | Ring halogenation is difficult. | Steric hindrance and lack of an activated, unsubstituted position hinder the reaction. | |

| Acyl Halides (in Friedel-Crafts) | C-acylation is highly unfavorable. | The pyrazole ring is generally deactivated towards Friedel-Crafts reactions. | |

| Nucleophiles | Strong Base (e.g., NaH) followed by Alkyl Halide (e.g., CH₃I) | N-alkylation via the pyrazolate anion. | Steric hindrance from the C5-isobutyl group may slightly reduce the reaction rate. |

| Acyl Halides (in the presence of a base) | N-acylation. | The C5-isobutyl group's steric bulk could influence the reaction kinetics. |

Cycloaddition and Ring-Forming Reactions Involving Substituted Pyrazoles

While 1,3-dipolar cycloaddition is a primary method for synthesizing the pyrazole ring itself, the participation of the aromatic pyrazole core in cycloaddition reactions is less common due to its inherent stability. beilstein-journals.orgresearchgate.net However, the substituents on the pyrazole ring can be involved in various ring-forming transformations.

Pyrazoles can theoretically act as 1,3-dipoles in reactions with suitable dipolarophiles, although this reactivity is not prominent. More commonly, functional groups attached to the pyrazole ring undergo cyclization to form fused heterocyclic systems. For this compound, the simple alkyl side chains are unreactive in this context. However, if these chains were functionalized (e.g., containing a carbonyl and an active methylene (B1212753) group), they could undergo intramolecular condensation to form a new ring fused to the pyrazole core.

Another important class of reactions is the [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, promoted by catalysts like copper, which is a modern method for constructing polysubstituted pyrazoles. thieme-connect.com While this is a synthetic route to pyrazoles rather than a reaction of them, it highlights the modularity of building such substituted systems.

Table 2: Potential Ring-Forming Reactions Based on a Functionalized Pyrazole Scaffold

| Reaction Type | Required Functionalization on Pyrazole | Reactant | Product Type |

| Intramolecular Condensation | A keto group on the ethyl side chain and an active methylene on the isobutyl side chain | Base or Acid Catalyst | Fused mdpi.commdpi.com-ring system (e.g., pyrazolo[x,y-z]pyridine derivative) |

| Pictet-Spengler Reaction | An aminoethyl group at C4 or C5 | Aldehyde or Ketone | Fused pyrazolo-tetrahydroisoquinoline analogue |

| [3+2] Cycloaddition | An azide (B81097) or nitrile oxide group on a substituent | Alkyne or Alkene | Fused pyrazolo-triazole or pyrazolo-isoxazole system |

Exploration of Rearrangement Reactions and their Mechanisms

The pyrazole ring and its derivatives are known to undergo several types of rearrangement reactions, often under specific thermal, photochemical, or catalytic conditions.

Prototropic Tautomerism: The most fundamental rearrangement in 1H-pyrazoles is annular prototropic tautomerism, where the N-H proton shifts between the two nitrogen atoms. mdpi.comnih.gov For this compound, this equilibrium involves two identical structures, but it is a crucial process that influences its chemical properties and reactivity.

Ring-Opening and Ring-Contraction Reactions: Certain substituted pyrazoles and their non-aromatic precursors (pyrazolines) can undergo ring-opening reactions. For instance, oxidative ring-opening of 1H-pyrazol-5-amines can yield 3-diazenylacrylonitrile derivatives. researchgate.net Unexpected ring-opening of pyrazolines has also been observed when reacting with activated alkynes, leading to the formation of different pyrazole derivatives through the elimination of a side group. rsc.orgresearchgate.net While this compound itself is stable, these reactions demonstrate the potential for skeletal rearrangements within the pyrazole family under specific conditions.

Side-Chain Rearrangements: In some cases, substituents on the pyrazole ring can undergo rearrangement. For example, studies on propargyl-substituted enol triflates in pyrazole synthesis unexpectedly yielded allenyl pyrazoles through a beilstein-journals.orgbeilstein-journals.org-Cope rearrangement. nih.gov This indicates that with appropriate unsaturated substituents, sigmatropic rearrangements are possible.

A notable rearrangement occurs with pyrazole nitrenes, which can be generated from azidopyrazoles. These intermediates can undergo complex cyclization and fragmentation pathways. mdpi.com

Acid-Base Properties and their Influence on Pyrazole Reactivity and Coordination Behavior

The acid-base properties of this compound are fundamental to its reactivity, solubility, and ability to act as a ligand in coordination chemistry. The pyrazole ring contains two nitrogen atoms with distinct electronic roles.

Acidity and Basicity:

Acidity: The N1 nitrogen atom has a "pyrrole-like" character, with its proton (N-H) being weakly acidic. For unsubstituted pyrazole, the pKa of this proton is approximately 14.2. mdpi.com This proton can be removed by a sufficiently strong base.

Basicity: The N2 nitrogen atom has a "pyridine-like" character. Its lone pair of electrons is located in an sp² hybrid orbital in the plane of the ring and is available for protonation. Unsubstituted pyrazole is a weak base, with the pKa of its conjugate acid being around 2.5. imperial.ac.ukmdpi.com

Influence of Alkyl Substituents: The ethyl group at C4 and the isobutyl group at C5 are both electron-donating substituents. Their positive inductive effect (+I) increases the electron density within the pyrazole ring. This has a predictable effect on the acid-base properties:

Decreased Acidity: The increased electron density at the N1 nitrogen destabilizes the resulting pyrazolate anion upon deprotonation, making the N-H proton less acidic (i.e., having a higher pKa) compared to unsubstituted pyrazole.

Increased Basicity: The increased electron density at the N2 nitrogen makes its lone pair more available for protonation, rendering the molecule more basic (i.e., the conjugate acid has a higher pKa) than unsubstituted pyrazole. mdpi.com

Influence on Reactivity and Coordination: The enhanced basicity of the N2 nitrogen in this compound makes it a better ligand for coordinating with metal ions and a more reactive site for reactions involving protonation. The ability to easily form salts with acids is enhanced.

Conversely, the slightly decreased acidity of the N1 proton means that slightly stronger basic conditions might be required for complete deprotonation to form the pyrazolate anion compared to the parent pyrazole. However, once formed, this anion remains a powerful nucleophile for reactions like N-alkylation and N-acylation.

In coordination chemistry, the "pyridine-like" nitrogen (N2) acts as a binding site for metal centers. mdpi.com The presence of the bulky isobutyl group at the adjacent C5 position introduces significant steric hindrance. This steric bulk can influence the coordination number and geometry of the resulting metal complexes, potentially favoring the formation of complexes with lower coordination numbers or specific spatial arrangements to accommodate the large substituent.

Table 3: Comparison of Acid-Base Properties

| Compound | pKa (Acidity of N-H) | pKa (Basicity of N2) | Rationale for Difference |

| 1H-Pyrazole (Reference) | ~14.2 mdpi.com | ~2.5 imperial.ac.uk | Baseline values for the unsubstituted ring. |

| This compound (Predicted) | > 14.2 | > 2.5 | The +I effect of ethyl and isobutyl groups increases ring electron density, decreasing N-H acidity and increasing N2 basicity. |

Advanced Spectroscopic Characterization Methodologies for Research on 4 Ethyl 5 Isobutyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For a molecule like 4-Ethyl-5-isobutyl-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR: Analysis of Chemical Shifts, Coupling Constants, and Multiplicities for Atom Connectivity and Environment

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the ethyl group, the isobutyl group, and the pyrazole (B372694) ring. The chemical shifts (δ) are influenced by the electron density around the proton. Protons on the pyrazole ring are expected to appear in the aromatic region, while the alkyl protons will be in the upfield region. Spin-spin coupling between adjacent non-equivalent protons results in characteristic multiplicities (e.g., triplet, quartet), and the magnitude of the coupling constant (J) provides information on the number of bonds separating the coupled nuclei.

The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the pyrazole ring carbons are typically found in the downfield region, reflecting their aromatic character, while the sp³-hybridized carbons of the alkyl substituents appear at higher field.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole C3-H | 7.3 - 7.6 | Singlet | N/A |

| Pyrazole N-H | 12.0 - 13.0 | Broad Singlet | N/A |

| Ethyl -CH₂- | 2.5 - 2.8 | Quartet | ~7.5 |

| Isobutyl -CH₂- | 2.4 - 2.7 | Doublet | ~7.3 |

| Isobutyl -CH- | 1.8 - 2.1 | Multiplet | ~6.8 |

| Ethyl -CH₃ | 1.1 - 1.4 | Triplet | ~7.5 |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C5 | 145 - 150 |

| Pyrazole C3 | 135 - 140 |

| Pyrazole C4 | 115 - 120 |

| Isobutyl -CH₂- | 28 - 33 |

| Isobutyl -CH- | 26 - 30 |

| Isobutyl -CH₃ (x2) | 21 - 24 |

| Ethyl -CH₂- | 18 - 22 |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Through-Bond and Through-Space Connectivity Assignments

While 1D NMR provides essential data, 2D NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the -CH₂- and -CH₃ protons of the ethyl group, and among the -CH₂-, -CH-, and -CH₃ protons of the isobutyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in the spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of the carbon skeleton based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is critical for establishing the connectivity between the substituents and the pyrazole ring. For instance, correlations would be expected between the ethyl -CH₂- protons and the C4 and C5 carbons of the pyrazole ring, and between the isobutyl -CH₂- protons and the C4 and C5 carbons, confirming their respective points of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This can help to confirm the regiochemistry and provide information about the preferred conformation of the molecule. For example, a NOESY spectrum could show correlations between the pyrazole ring proton (C3-H) and the protons of the adjacent ethyl group at C4.

Dynamic NMR Spectroscopy for Investigation of Tautomeric Processes and Conformational Dynamics

N-unsubstituted pyrazoles can exist as two different tautomers due to the migration of the proton between the two nitrogen atoms. In the case of this compound, this would involve the interconversion between this compound and 4-ethyl-3-isobutyl-1H-pyrazole.

Dynamic NMR (DNMR) spectroscopy is an effective method for studying such tautomeric equilibria. By recording NMR spectra at different temperatures, the rate of this proton exchange can be investigated. At high temperatures, if the exchange is fast on the NMR timescale, averaged signals for the C3 and C5 positions might be observed. Upon cooling, the exchange rate slows, potentially leading to the decoalescence of these signals into two distinct sets of resonances, one for each tautomer. This allows for the determination of the equilibrium constant and the activation energy of the tautomerization process.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. The nominal molecular weight of this compound (C₉H₁₆N₂) is 152 g/mol .

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Isotopic Distribution

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule from its measured mass, as each element has a unique mass defect. For this compound, with a molecular formula of C₉H₁₆N₂, HRMS would be able to distinguish its exact mass from other compounds having the same nominal mass but a different elemental formula.

Table 3: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₇N₂⁺ | 153.1386 |

| [M+Na]⁺ | C₉H₁₆N₂Na⁺ | 175.1206 |

Note: Calculated masses are based on the most abundant isotopes of each element.

Analysis of Fragmentation Pathways for Structural Feature Derivation

In techniques like Electron Ionization (EI) MS, the molecular ion is formed and often has enough excess energy to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. The weakest bonds are most likely to break, and the stability of the resulting fragments dictates the major fragmentation pathways.

For this compound, key fragmentation pathways would likely involve the alkyl substituents:

Benzylic-like cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the isobutyl group to form a stable secondary carbocation is a probable pathway.

Loss of an ethyl radical: Cleavage of the C-C bond can lead to the loss of an ethyl radical (•C₂H₅, 29 Da).

Loss of a propyl radical: McLafferty rearrangement is not possible, but cleavage within the isobutyl group could lead to the loss of a propyl radical (•C₃H₇, 43 Da).

Ring fragmentation: The pyrazole ring itself can fragment, often through the loss of N₂ or HCN, which is characteristic of many nitrogen-containing heterocyclic compounds.

By analyzing the masses of these fragment ions, the structure of the original molecule can be pieced together and confirmed.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

Raman Spectroscopy for Complementary Vibrational and Structural Information

Further research or de novo analysis of this compound would be required to generate the specific spectroscopic data needed to populate these sections and the corresponding data tables.

Computational Chemistry and Theoretical Investigations of 4 Ethyl 5 Isobutyl 1h Pyrazole

Application of Quantum Chemical Methods to Pyrazole (B372694) Systems

Quantum chemical methods provide a spectrum of tools for studying the structure, energetics, and dynamics of chemical systems at the atomic level. eurasianjournals.com These approaches range from classical force field-based methods to more rigorous quantum mechanical calculations that explicitly consider the electronic structure of molecules. eurasianjournals.comeurasianjournals.com For pyrazole derivatives, these calculations are crucial for understanding their conformational space, predicting molecular properties, and elucidating the underlying mechanisms of their interactions. eurasianjournals.com

Density Functional Theory (DFT) has become the predominant method for analyzing the electronic structure of organic compounds, including pyrazole derivatives, due to its favorable balance between computational cost and accuracy. eurasianjournals.comresearchgate.net This method is routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization), which is the foundational step for all subsequent property calculations.

For 4-Ethyl-5-isobutyl-1H-pyrazole, DFT calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles of the optimized structure. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's electronic properties and chemical reactivity. The HOMO-LUMO energy gap is a particularly important descriptor, indicating the molecule's kinetic stability and potential for electronic transitions. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT This interactive table contains hypothetical data based on typical values for similar pyrazole derivatives calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -0.9 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates electronic stability and reactivity; a larger gap suggests higher stability. researchgate.net |

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Functionals :

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that has been widely used and is well-established for a variety of chemical systems, including pyrazoles. nih.govresearchgate.net It often provides a good balance of accuracy and computational efficiency for geometry optimizations and electronic property calculations. reddit.com However, it may perform less well for systems where non-covalent interactions, such as dispersion forces, are significant. nih.gov

M06-2X (Minnesota '06-2X) : This is a meta-hybrid GGA functional with a high percentage of Hartree-Fock exchange, making it particularly well-suited for main-group thermochemistry, kinetics, and systems involving non-covalent interactions. nih.gov Studies comparing various functionals have shown that M06-2X often yields more accurate results than B3LYP for complex organic molecules, although it can be more computationally demanding. researchgate.netreddit.com For pyrazole systems, M06-2X has been successfully used for optimization and energy calculations. acs.org

Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals.

6-311G(d,p) : This is a Pople-style, split-valence triple-zeta basis set. uni-rostock.de The "6-311G" part indicates that core orbitals are described by a single function (a contraction of 6 primitive Gaussian functions), while the valence orbitals are split into three functions (composed of 3, 1, and 1 primitive Gaussians, respectively), allowing for greater flexibility in describing electron distribution. gaussian.com The "(d,p)" notation, also written as "**", signifies the addition of polarization functions: a 'd' function on heavy (non-hydrogen) atoms and a 'p' function on hydrogen atoms. uni-rostock.dewikipedia.org These functions are crucial for accurately describing anisotropic electron density in molecules with heteroatoms and strained rings, such as the pyrazole ring, leading to more reliable geometries and energies. researchgate.net

While DFT is a powerful tool, ab initio (from first principles) wavefunction-based methods are often employed to achieve higher accuracy or to serve as a benchmark for DFT results. nih.gov These methods are typically more computationally expensive.

MP2 (Møller-Plesset perturbation theory of the second order) : This is the simplest ab initio method that incorporates electron correlation, which is neglected in the Hartree-Fock (HF) method. It often provides improved geometries and energies compared to HF and can be a good reference for systems where DFT functionals may be inadequate. nih.gov

CCSD (Coupled Cluster with Single and Double excitations) : The CCSD method, and particularly its variant CCSD(T) which includes a perturbative correction for triple excitations, is considered the "gold standard" in quantum chemistry for calculating energies of small to medium-sized molecules. nih.govnih.gov Due to its high computational cost, it is generally not feasible for geometry optimization of a molecule the size of this compound. Instead, it is typically used to perform single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT or MP2) to obtain highly accurate energy benchmarks. acs.orgnih.gov

Density Functional Theory (DFT) Calculations for Geometry Optimization, Electronic Structure, and Reactivity Prediction

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural confirmation of synthesized compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts and is widely implemented in quantum chemistry software. researchgate.netrsc.org

This method, typically coupled with DFT (e.g., at the B3LYP/6-311G(d,p) level), calculates the isotropic magnetic shielding tensors for each nucleus. researchgate.net The theoretical chemical shifts (δ) are then obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. soton.ac.uk These predicted shifts can be correlated with experimental data to confirm assignments or predict the spectra of unknown molecules.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This interactive table contains hypothetical data calculated using the GIAO-B3LYP/6-311G(d,p) method, referenced to TMS. Atom numbering is standard for the pyrazole ring.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N1-H | 12.5 | - |

| C3-H | 7.5 | 138.0 |

| C4 | - | 115.0 |

| C5 | - | 145.0 |

| Ethyl-CH₂ | 2.6 | 20.0 |

| Ethyl-CH₃ | 1.2 | 14.0 |

| Isobutyl-CH₂ | 2.8 | 35.0 |

| Isobutyl-CH | 2.1 | 28.0 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting UV-Vis absorption spectra in solution. researchgate.netnih.gov

The TD-DFT method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nih.gov The calculated excitation energies can be converted to wavelengths (λ) to predict the absorption maxima (λmax). This analysis also reveals the nature of the electronic transitions, such as π → π* or n → π*, by examining the molecular orbitals involved. researchgate.net These calculations are often performed using a polarizable continuum model (PCM) to account for solvent effects.

Table 3: Predicted UV-Vis Absorption Data for this compound in Ethanol This interactive table contains hypothetical data based on TD-DFT calculations.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 215 | 0.45 | HOMO → LUMO | π → π* |

Modeling of Reaction Mechanisms, Energetics, and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving substituted pyrazoles. By calculating the energies of reactants, products, and intermediate transition states, chemists can predict the feasibility and pathways of various transformations, such as synthesis, alkylation, or cycloaddition reactions. wuxiapptec.comnih.gov

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool used to confirm that an optimized transition state structure correctly connects the intended reactants and products on the potential energy surface. youtube.com Starting from a transition state geometry, the IRC calculation follows the minimum energy path downhill in both the forward and reverse directions, ultimately leading to the corresponding reactant and product structures. youtube.com

For the synthesis of a substituted pyrazole like this compound, which could be formed from the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, IRC calculations would be employed to verify the computed transition states for key steps. mdpi.comnih.gov This process involves identifying the transition state for the initial nucleophilic attack, subsequent cyclization, and final dehydration. The IRC pathway confirms the sequence of bond formations and breakages, providing a detailed mechanistic picture that is often difficult to capture experimentally. youtube.com

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and is a critical factor in determining reaction rates. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the activation energies for reactions involving pyrazoles. wuxiapptec.comraineslab.com For instance, in the N-alkylation of a pyrazole, calculations can determine the activation energies for the reaction to occur at the N1 versus the N2 position, thereby predicting the regioselectivity of the reaction. wuxiapptec.com

A reaction energy profile plots the energy of the system as it progresses from reactants to products. For a hypothetical reaction involving this compound, such a profile would be constructed by calculating the energies of the reactants, the transition state(s), any intermediates, and the final products. The difference in energy between the reactants and the highest-energy transition state gives the activation energy. These profiles are crucial for understanding reaction kinetics and comparing the feasibility of different mechanistic pathways. wuxiapptec.comnih.gov

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials for a hypothetical N-methylation | 0.0 |

| Transition State (TS1) | Transition state for methylation at N1 | +17.5 |

| Transition State (TS2) | Transition state for methylation at N2 | +19.2 |

| Product 1 | 1-Methyl-4-ethyl-5-isobutyl-1H-pyrazole | -5.4 |

| Product 2 | 2-Methyl-4-ethyl-5-isobutyl-1H-pyrazole | -4.8 |

Theoretical Analysis of Tautomeric Forms and Relative Stabilities

Unsubstituted N-H pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms, a phenomenon known as annular tautomerism. nih.govmdpi.com For a disubstituted pyrazole like this compound, two distinct tautomers are possible. Computational chemistry is essential for determining the relative stabilities of these tautomers and understanding the factors that govern the tautomeric equilibrium. nih.gov